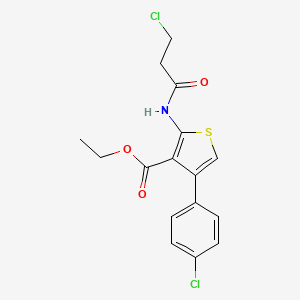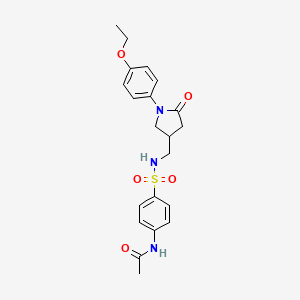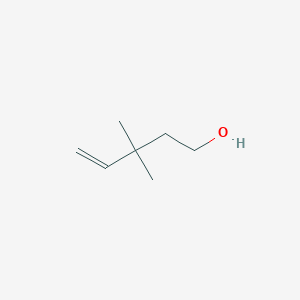
3-(4-oxoquinazolin-3(4H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Probes and Inhibition Studies
- Lindgren et al. (2013) explored the synthesis and biochemical evaluation of inhibitors for the human ADP-ribosyltransferase ARTD3/PARP3, focusing on the stereochemistry and substituent effects on potency and selectivity, highlighting the role of quinazolinone derivatives in designing selective inhibitors for specific proteins (Lindgren et al., 2013).
Antimicrobial Applications
- Abdel-Mohsen (2014) detailed the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate derivatives with significant to moderate antimicrobial activities against various bacteria and fungi, indicating the potential of quinazolinone frameworks in developing new antimicrobial agents (Abdel-Mohsen, 2014).
Antitumor Activity
- Al-Suwaidan et al. (2016) designed and synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones with remarkable broad-spectrum antitumor activity, showcasing the potential of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).
Analgesic and Anti-inflammatory Studies
- Maggio et al. (2001) studied ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates for their analgesic and anti-inflammatory activities, providing insights into the therapeutic potential of quinazolinone derivatives (Maggio et al., 2001).
Novel Synthesis Methods and Derivatives
- Bombarda et al. (1992) and other researchers have developed novel synthetic routes for quinazolinone derivatives, expanding the toolkit for medicinal chemistry and drug development across various fields (Bombarda et al., 1992).
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-17(19-8-12-25-14-6-10-24-11-7-14)5-9-21-13-20-16-4-2-1-3-15(16)18(21)23/h1-4,13-14H,5-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVSLOYIWKNNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2748129.png)
![1-(3-methoxyphenyl)-5-methyl-4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2748133.png)


![2,6-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2748138.png)


![2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran](/img/structure/B2748143.png)



![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2748148.png)
